β3-AR Selectivity vs. β1-AR and β2-AR in Human Recombinant Cells
In CHO-K1 cells expressing human β-AR subtypes, the active metabolite of ritobegron exhibits β3-AR selectivity of >124-fold versus β1-AR and 28.1-fold versus β2-AR based on EC50 values for cAMP accumulation. This selectivity profile is distinct from those of mirabegron (517-fold vs β1-AR, 496-fold vs β2-AR), vibegron (>7,937-fold vs both), and solabegron (21.3-fold vs β1-AR, >362-fold vs β2-AR) when evaluated in the same assay system [1]. The intrinsic activity (IA) of ritobegron at β3-AR (0.99) is comparable to the full agonist isoproterenol (0.95), while its IA at β1-AR (0.33) and β2-AR (0.53) is lower than that of mirabegron (0.59 and 0.56, respectively) [1].
| Evidence Dimension | β3-adrenoceptor selectivity and intrinsic activity |
|---|---|
| Target Compound Data | EC50 >10,000 nM (β1-AR), 2,273 nM (β2-AR), 80.8 nM (β3-AR); IA 0.33 (β1), 0.53 (β2), 0.99 (β3) |
| Comparator Or Baseline | Mirabegron: EC50 594 nM (β1), 570 nM (β2), 1.15 nM (β3); Solabegron: EC50 588 nM (β1), >10,000 nM (β2), 27.6 nM (β3); Vibegron: EC50 >10,000 nM (β1/β2), 1.26 nM (β3); Isoproterenol (full agonist control) |
| Quantified Difference | Selectivity vs β1-AR: Ritobegron >124-fold, Mirabegron 517-fold, Vibegron >7,937-fold, Solabegron 21.3-fold. Selectivity vs β2-AR: Ritobegron 28.1-fold, Mirabegron 496-fold, Vibegron >7,937-fold, Solabegron >362-fold. IA at β3-AR: Ritobegron 0.99, Mirabegron 0.94, Vibegron 0.93, Solabegron 0.96. |
| Conditions | CHO-K1 cells transiently transfected with human β1-, β2-, or β3-AR plasmid DNA (0.1 μg/well); cAMP accumulation measured via homogeneous time-resolved fluorescence (HTRF); data represent mean ± SEM of n=4 (for β3-agonists) or n=8 (isoproterenol) experiments [1]. |
Why This Matters
Ritobegron's moderate β3-selectivity combined with near-full agonist efficacy at β3-AR distinguishes it from both ultra-selective agonists (e.g., vibegron) and agents with higher β1/β2 activity, which may influence the balance between bladder relaxation and off-target cardiovascular effects.
- [1] Tsuchimochi K, Ueda S, Suzuki M, et al. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS One. 2023;18(9):e0290685. Table 1. View Source
